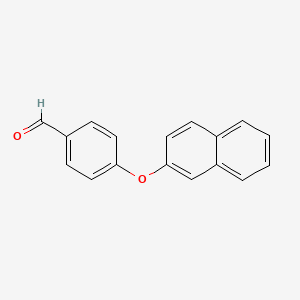

4-(2-Naphthyloxy)benzaldehyde

説明

4-(2-Naphthyloxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 2-naphthyloxy group at the para position. For instance, similar compounds like 4-(4-bromobenzyloxy)-benzaldehyde and 4-(hexyloxy)benzaldehyde are synthesized by reacting 4-hydroxybenzaldehyde with alkyl or aryl halides under basic conditions (e.g., using Cs₂CO₃ or K₂CO₃) . Applications may align with those of structurally related benzaldehydes, such as serving as precursors for bioactive hydrazones or fluorescent dyes .

特性

分子式 |

C17H12O2 |

|---|---|

分子量 |

248.27 g/mol |

IUPAC名 |

4-naphthalen-2-yloxybenzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |

InChIキー |

DQJMCXJPJBFAKP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C=O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the benzaldehyde ring significantly influences physical properties such as molecular weight, polarity, and solubility. For example:

- 4-Hydroxybenzaldehyde (C₇H₆O₂, MW 122.12) is polar due to its hydroxyl group, conferring water solubility .

- 4-(Hexyloxy)benzaldehyde (C₁₃H₁₈O₂, MW 206.28) exhibits lower polarity and higher hydrophobicity due to the hexyl chain, making it soluble in organic solvents .

- 4-(Trifluoromethyl)benzaldehyde (C₈H₅F₃O, MW 174.12) has enhanced electronegativity from the CF₃ group, affecting reactivity in nucleophilic additions .

In contrast, 4-(2-Naphthyloxy)benzaldehyde (theoretical MW ~248.27) would feature a bulky, aromatic substituent, likely reducing solubility in polar solvents but enhancing thermal stability and π-stacking interactions.

Chemical Reactivity

Substituents modulate the aldehyde group's electrophilicity:

- Electron-withdrawing groups (e.g., Br in 4-(4-bromobenzyloxy)-benzaldehyde) increase electrophilicity, enhancing reactivity in condensations .

- Electron-donating groups (e.g., dimethylamino in 4-(N,N-dimethylamino)benzaldehyde) reduce electrophilicity, favoring reactions like hydrazone formation .

The naphthyloxy group in 4-(2-Naphthyloxy)benzaldehyde likely exerts a moderate electron-withdrawing effect via resonance, balancing reactivity for applications in Schiff base syntheses or coordination chemistry.

Data Tables

Table 1: Structural and Physical Properties of Selected Benzaldehyde Derivatives

Research Findings and Key Insights

- Synthetic Flexibility : Alkylation and condensation reactions dominate benzaldehyde derivative synthesis, with yields dependent on base strength and solvent polarity .

- Structure-Activity Relationships : Bulky substituents (e.g., naphthyloxy) may enhance material stability but reduce bioavailability compared to smaller groups like CF₃ .

- Diverse Applications : From antimicrobial agents to optical materials, benzaldehyde derivatives demonstrate broad utility, guided by substituent-driven electronic and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。